Home > Products > Screening Compounds P93435 > 3-chloro-4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide
3-chloro-4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide -

3-chloro-4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide

Catalog Number: EVT-3759945
CAS Number:
Molecular Formula: C19H16ClNO4S
Molecular Weight: 389.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-chloro-4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide belongs to a class of compounds known as N-(4-phenoxyphenyl)benzenesulfonamide derivatives. [] These compounds have shown potential as nonsteroidal progesterone receptor (PR) antagonists. [] PRs are involved in various physiological processes, including the female reproductive system, and PR antagonists are being investigated as potential treatments for conditions such as uterine leiomyoma, endometriosis, and breast cancer. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: T2384 is a PPARγ partial agonist studied for its complex binding modes to orthosteric and allosteric sites. [] Research using NMR spectroscopy confirmed that T2384 binds PPARγ with two orthosteric binding modes and to an allosteric site. [] This compound exhibits a concentration-dependent biochemical activity profile, potentially due to ligand aggregation in biochemical assays. []

N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives

  • Compound Description: This series of compounds represents a novel class of nonsteroidal progesterone receptor (PR) antagonists. [] PR plays crucial roles in various physiological systems, making PR antagonists potential candidates for treating uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. []

3-chlorobenzenesulfonyl Derivative 20a

  • Compound Description: This compound served as a lead compound for further structural development in a study focused on developing novel PR antagonists. [] Its selection as a lead implies promising initial PR-antagonistic activity.
  • Relevance: While the specific structure of 20a is not fully detailed, the paper states it is a 3-chlorobenzenesulfonyl derivative within the N-(4-phenoxyphenyl)benzenesulfonamide family. [] This indicates it shares the core N-(4-phenoxyphenyl)benzenesulfonamide structure with the target compound and possesses a chlorine atom at the 3-position of the benzenesulfonyl ring.

3-trifluoromethyl Derivative 32

  • Compound Description: This compound exhibited the most potent PR-antagonistic activity among the synthesized N-(4-phenoxyphenyl)benzenesulfonamide derivatives. [] It displayed high binding affinity for PR and selectivity over the androgen receptor (AR). []
  • Relevance: Although its full structure is not provided, it is identified as a 3-trifluoromethyl derivative within the N-(4-phenoxyphenyl)benzenesulfonamide series. [] Therefore, it shares the core N-(4-phenoxyphenyl)benzenesulfonamide structure with the target compound, differing by the presence of a trifluoromethyl group at the 3-position of the benzenesulfonyl ring instead of a chlorine atom.

References:[4] https://www.semanticscholar.org/paper/cb85fcd2fd11d857198099104e90dd9a970847f4 [] https://www.semanticscholar.org/paper/6fba35026b2123f1a4ade7663dfab21b74b77d55

Properties

Product Name

3-chloro-4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide

IUPAC Name

3-chloro-4-methoxy-N-(4-phenoxyphenyl)benzenesulfonamide

Molecular Formula

C19H16ClNO4S

Molecular Weight

389.9 g/mol

InChI

InChI=1S/C19H16ClNO4S/c1-24-19-12-11-17(13-18(19)20)26(22,23)21-14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-13,21H,1H3

InChI Key

CHRDRFXJLCSXOX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.